molecular formula C5H8O4 B1194857 2-(Hydroxymethyl)-4-oxobutanoic acid

2-(Hydroxymethyl)-4-oxobutanoic acid

Cat. No. B1194857
M. Wt: 132.11 g/mol
InChI Key: QZXWGGGNYORFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(hydroxymethyl)-4-oxobutanoic acid is a 4-oxo monocarboxylic acid that is 4-oxobutanoic acid which is substituted by a hydroxymethyl group at position 2. It is a 4-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid and an alpha-CH2-containing aldehyde. It derives from a butyric acid. It is a conjugate acid of a 2-(hydroxymethyl)-4-oxobutanoate.

Scientific Research Applications

Apoptosis Induction in Lymphoid Cells

2-(Hydroxymethyl)-4-oxobutanoic acid, through its derivative methional, has been identified as a potent inducer of apoptosis in BAF3 murine lymphoid cells. This apoptosis is characterized by DNA double-strand breaks and DNA fragmentation, suggesting its potential in studies related to cellular apoptosis mechanisms (Quash et al., 1995).

Catalyst in Chemical Synthesis

The compound plays a role in the synthesis of 4H-isoxazol-5(4H)-ones through a one-pot three-component reaction. This demonstrates its utility in facilitating efficient, clean, and high-yield chemical synthesis (Kiyani & Ghorbani, 2015).

Isotopic Labelling in NMR Studies

An optimized isotopic labelling strategy involving 2-hydroxy-2-ethyl-3-oxobutanoate is used for specific labelling of Ile methyl-γ(2) groups in proteins for NMR studies. This highlights its application in enhancing structural studies of high molecular weight proteins (Ayala et al., 2012).

Intermediate in Ethylene Biosynthesis

This compound is identified as an intermediate in the biosynthesis of ethylene from methionine in various microorganisms, indicating its importance in metabolic pathways (Billington, Golding & Primrose, 1979).

properties

Product Name

2-(Hydroxymethyl)-4-oxobutanoic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

2-(hydroxymethyl)-4-oxobutanoic acid

InChI

InChI=1S/C5H8O4/c6-2-1-4(3-7)5(8)9/h2,4,7H,1,3H2,(H,8,9)

InChI Key

QZXWGGGNYORFOK-UHFFFAOYSA-N

Canonical SMILES

C(C=O)C(CO)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-4-oxobutanoic acid
Reactant of Route 2
2-(Hydroxymethyl)-4-oxobutanoic acid
Reactant of Route 3
2-(Hydroxymethyl)-4-oxobutanoic acid
Reactant of Route 4
2-(Hydroxymethyl)-4-oxobutanoic acid
Reactant of Route 5
2-(Hydroxymethyl)-4-oxobutanoic acid
Reactant of Route 6
2-(Hydroxymethyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.